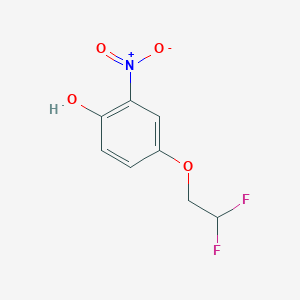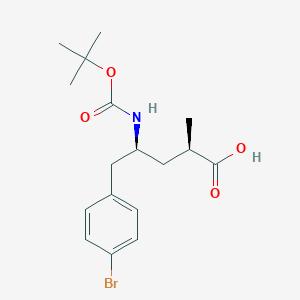
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amine, and a methylpentanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Formation of the amine group through nucleophilic substitution reactions.
Protection: Protection of the amine group with tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions.
Coupling: Coupling of the protected amine with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: Pd/C and H2 under atmospheric or elevated pressure.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Applications De Recherche Scientifique
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The bromophenyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-5-Phenyl-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
(2R,4S)-5-(4-Chlorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Contains a chlorine atom instead of bromine, leading to variations in electronic and steric effects.
(2R,4S)-5-(4-Fluorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Features a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of the bromine atom in (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its chiral nature also allows for the study of stereoselective reactions and interactions in various research fields.
Propriétés
Formule moléculaire |
C17H24BrNO4 |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
(2R,4S)-5-(4-bromophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H24BrNO4/c1-11(15(20)21)9-14(19-16(22)23-17(2,3)4)10-12-5-7-13(18)8-6-12/h5-8,11,14H,9-10H2,1-4H3,(H,19,22)(H,20,21)/t11-,14+/m1/s1 |
Clé InChI |
KOHASJYQFMVQSW-RISCZKNCSA-N |
SMILES isomérique |
C[C@H](C[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


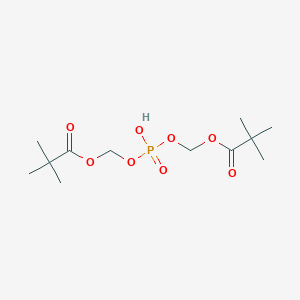
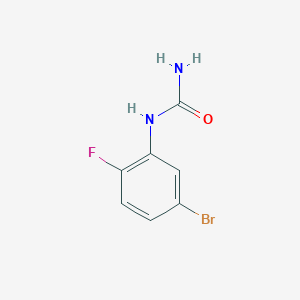
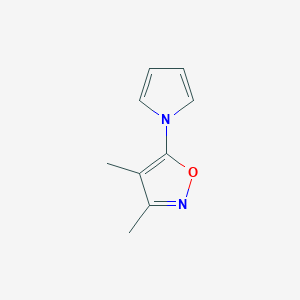
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
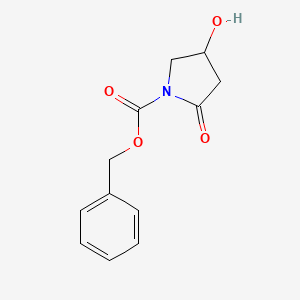

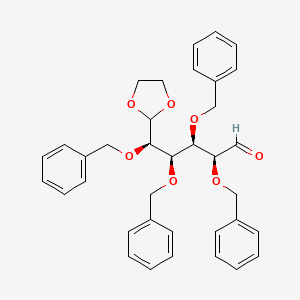
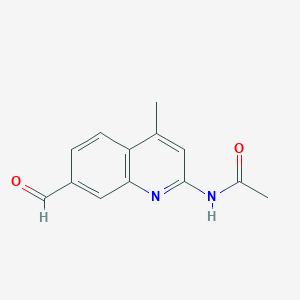
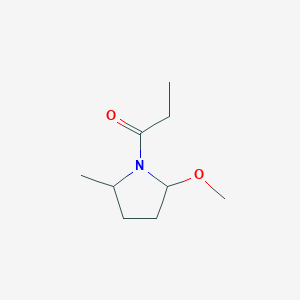
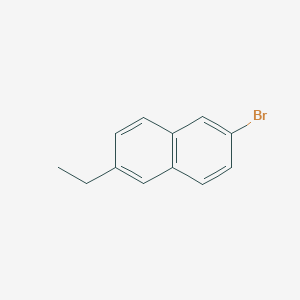

![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
